![molecular formula C6H15ClN2 B11921038 N,N-Dimethylpyrrolidin-3-amine hydrochloride CAS No. 152811-55-7](/img/structure/B11921038.png)
N,N-Dimethylpyrrolidin-3-amine hydrochloride
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Overview
Description
N,N-Dimethylpyrrolidin-3-amine hydrochloride: is a chemical compound with the molecular formula C6H15ClN2. It is commonly used in organic synthesis and various industrial applications. This compound is known for its role as a reagent in chemical reactions and its utility in the synthesis of other chemical entities .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dimethylpyrrolidin-3-amine hydrochloride can be synthesized through the reaction of pyrrolidine with dimethylamine in the presence of hydrochloric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors where pyrrolidine and dimethylamine are combined with hydrochloric acid. The reaction mixture is then subjected to controlled heating and stirring to ensure complete conversion to the target compound .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethylpyrrolidin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to yield secondary amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Typical nucleophiles include halides, alkoxides, and thiolates.
Major Products Formed:
Oxidation: N-oxides of N,N-Dimethylpyrrolidin-3-amine.
Reduction: Secondary amines.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
N,N-Dimethylpyrrolidin-3-amine hydrochloride is frequently used as a precursor for synthesizing complex organic molecules. Its structure allows for various chemical modifications, making it an essential component in the development of pharmaceuticals and agrochemicals.
Key Reactions
The compound participates in several important chemical reactions:
- Oxidation : Converts to N-oxides using oxidizing agents like hydrogen peroxide.
- Reduction : Forms secondary amines through reduction with lithium aluminum hydride or sodium borohydride.
- Substitution : Engages in nucleophilic substitution reactions where the dimethylamine group can be replaced by other nucleophiles.
Biological Applications
Enzyme Mechanisms and Ligand Interactions
Research indicates that this compound plays a significant role in studying enzyme mechanisms. It acts as a ligand in biochemical assays, helping to elucidate interactions between enzymes and substrates.
Antibacterial Activity
Recent studies have highlighted its potential as an antibacterial agent. For instance, it has demonstrated effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values supporting its clinical relevance. In vivo studies further confirmed its efficacy against resistant bacterial infections in mouse models.
Therapeutic Potential
Pharmaceutical Development
this compound is being explored for its therapeutic effects in various medical contexts. Its ability to modulate neurotransmitter levels positions it as a candidate for developing treatments for neurological disorders. Additionally, its role as an intermediate in synthesizing pharmaceuticals enhances its importance in drug discovery.
Case Studies
-
Antibacterial Efficacy
- A study investigated the compound's activity against resistant bacterial strains, demonstrating significant antibacterial properties with effective concentrations suitable for clinical use. The findings suggest its potential as a new treatment option against antibiotic-resistant infections.
- Enzyme Inhibition Studies
Data Tables
Application Area | Details |
---|---|
Chemical Synthesis | Used as a building block for complex organic molecules |
Biological Activity | Effective against multidrug-resistant bacteria |
Therapeutic Potential | Investigated for neurological disorder treatments |
Reaction Type | Reagents Used | Products Formed |
---|---|---|
Oxidation | Hydrogen peroxide | N-Oxides |
Reduction | Lithium aluminum hydride | Secondary amines |
Substitution | Alkyl halides | Substituted derivatives |
Mechanism of Action
The mechanism of action of N,N-Dimethylpyrrolidin-3-amine hydrochloride involves its interaction with various molecular targets. It can act as a nucleophile in chemical reactions, facilitating the formation of new chemical bonds. The compound’s dimethylamino group is particularly reactive, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
- N,N-Dimethylpyrrolidin-3-amine dihydrochloride
- N,N-Dimethyl-3-pyrrolidinamine
- 3-(Dimethylamino)pyrrolidine
Comparison: N,N-Dimethylpyrrolidin-3-amine hydrochloride is unique due to its specific reactivity and the presence of the dimethylamino group. Compared to similar compounds, it offers distinct advantages in terms of its reactivity and versatility in chemical synthesis .
Biological Activity
N,N-Dimethylpyrrolidin-3-amine hydrochloride, a derivative of pyrrolidine, has garnered attention for its diverse biological activities and potential applications in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and relevant research findings.
This compound has the molecular formula C6H15ClN2 and a molecular weight of approximately 150.65 g/mol. It is typically synthesized through the reaction of pyrrolidine with dimethylamine under controlled conditions, often utilizing solvents and catalysts to optimize yield and purity .
Synthesis Overview
Method | Description |
---|---|
Reaction Conditions | Controlled temperature and pressure; use of solvents and catalysts |
Industrial Production | Continuous flow reactors for scalability and efficiency |
Purification Techniques | Crystallization and chromatography for high purity |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. Its chiral nature allows it to selectively bind to these targets, modulating their activity.
- Enzyme Interaction : The compound can act as an inhibitor or activator in enzymatic reactions, influencing pathways related to neurotransmitter modulation.
- Receptor Binding : It has been studied as a ligand in receptor binding assays, particularly in the context of serotonin receptors .
Biological Activity
This compound exhibits significant biological activities, particularly within the central nervous system (CNS). Research indicates its potential effects on neurotransmitter systems, although specific mechanisms are still under investigation.
Key Biological Activities
Activity | Description |
---|---|
Neurotransmitter Modulation | Potential influence on serotonin and dopamine pathways |
Pharmacological Applications | Explored for use in treating neurodegenerative diseases such as Alzheimer's disease |
Ligand Studies | Used in studies involving receptor binding to assess pharmacodynamics |
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic contexts:
- Alzheimer's Disease Research : A study focused on multitarget treatment strategies for Alzheimer's disease demonstrated that compounds with similar structural features could effectively modulate serotonin receptors and monoamine oxidase activity .
- Anticancer Activity : Research into related pyrrolidine derivatives has shown promising anticancer properties, suggesting that this compound may share similar therapeutic potential .
- Neuropharmacology : Investigations into its role as a ligand have provided insights into its efficacy in modulating cognitive functions, particularly through receptor interactions that influence memory and learning processes.
Comparative Analysis with Similar Compounds
The unique chiral nature of this compound distinguishes it from related compounds. Below is a comparison with similar pyrrolidine derivatives:
Compound Name | Chirality | Notable Activities |
---|---|---|
N,N-Dimethylpyrrolidine | Non-chiral | General solvent properties |
N-Methylpyrrolidine | Chiral | Neurotransmitter modulation |
Pyrrolidine | Non-chiral | Basic building block in organic synthesis |
Properties
CAS No. |
152811-55-7 |
---|---|
Molecular Formula |
C6H15ClN2 |
Molecular Weight |
150.65 g/mol |
IUPAC Name |
N,N-dimethylpyrrolidin-3-amine;hydrochloride |
InChI |
InChI=1S/C6H14N2.ClH/c1-8(2)6-3-4-7-5-6;/h6-7H,3-5H2,1-2H3;1H |
InChI Key |
JZVQJYNGSZASKA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCNC1.Cl |
Origin of Product |
United States |
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